molecular formula C17H21NO3 B4432525 N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide

N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide

Cat. No. B4432525
M. Wt: 287.35 g/mol
InChI Key: KRPAZNADWLGSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide, also known as FMA-VP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. FMA-VP is a member of the class of compounds known as vanilloid receptor agonists and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide acts as an agonist for vanilloid receptors, specifically the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) receptors. Activation of these receptors leads to an influx of calcium ions into cells, which can have a range of effects depending on the cell type. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the activation of vanilloid receptors, increased calcium influx, and antioxidant activity. This compound has also been shown to have analgesic effects in animal models, as well as inhibitory effects on cancer cell growth in vitro. Additionally, this compound has been found to have anti-inflammatory effects in animal models, suggesting its potential use in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide in lab experiments is its specificity for vanilloid receptors, which allows for targeted activation of these receptors without affecting other signaling pathways. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of this compound's potential as a treatment for neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of this compound's anticancer effects and to determine its potential as a cancer treatment.

Scientific Research Applications

N-(2-furylmethyl)-2-(4-isopropylphenoxy)propanamide has been found to have potential applications in various scientific research fields, including neuroscience, pain management, and cancer research. In neuroscience, this compound has been shown to activate vanilloid receptors and increase calcium influx in neurons, which may have implications for the treatment of neurological disorders. In pain management, this compound has been found to have analgesic effects in animal models, suggesting its potential use as a pain medication. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12(2)14-6-8-15(9-7-14)21-13(3)17(19)18-11-16-5-4-10-20-16/h4-10,12-13H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPAZNADWLGSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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